molecular formula C31H20N8O4 B11515501 2,2'-[6-(Diphenylamino)-1,3,5-triazine-2,4-diyl]di(2,3-dihydrophthalazine-1,4-dione)

2,2'-[6-(Diphenylamino)-1,3,5-triazine-2,4-diyl]di(2,3-dihydrophthalazine-1,4-dione)

Cat. No.: B11515501
M. Wt: 568.5 g/mol
InChI Key: AYQDCXBLNXRQAE-UHFFFAOYSA-N
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Description

2-[4-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE is a complex organic compound that features a unique combination of phthalazine and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine with a triazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[4-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Shares the phthalazine moiety but lacks the triazine component.

    6-(Diphenylamino)-1,3,5-triazine: Contains the triazine moiety but lacks the phthalazine component.

Uniqueness

2-[4-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE is unique due to its combination of both phthalazine and triazine moieties, which imparts distinct chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C31H20N8O4

Molecular Weight

568.5 g/mol

IUPAC Name

3-[4-(1,4-dioxo-3H-phthalazin-2-yl)-6-(N-phenylanilino)-1,3,5-triazin-2-yl]-2H-phthalazine-1,4-dione

InChI

InChI=1S/C31H20N8O4/c40-25-21-15-7-9-17-23(21)27(42)38(35-25)30-32-29(37(19-11-3-1-4-12-19)20-13-5-2-6-14-20)33-31(34-30)39-28(43)24-18-10-8-16-22(24)26(41)36-39/h1-18H,(H,35,40)(H,36,41)

InChI Key

AYQDCXBLNXRQAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N4C(=O)C5=CC=CC=C5C(=O)N4)N6C(=O)C7=CC=CC=C7C(=O)N6

Origin of Product

United States

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